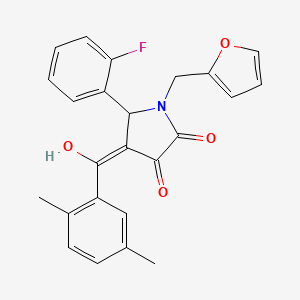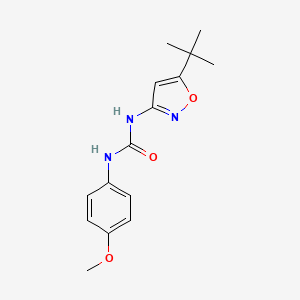![molecular formula C16H23N3O B5435195 7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane](/img/structure/B5435195.png)
7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds and has been shown to possess a range of biological activities that make it a promising candidate for drug development.
Mécanisme D'action
The exact mechanism of action of 7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane is not fully understood. However, it is believed to exert its biological effects through the modulation of various signaling pathways. This compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes and proteins that are involved in inflammation, cancer progression, and neurodegeneration. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in these processes, leading to a reduction in inflammation, tumor growth, and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane is its potential therapeutic applications. This compound has been shown to possess a range of biological activities that make it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions that could be explored with regards to 7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane. One potential direction is to further study its mechanism of action and identify the specific signaling pathways that it modulates. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, future studies could explore the potential applications of this compound in other disease areas, such as cardiovascular disease and diabetes.
Méthodes De Synthèse
The synthesis of 7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane involves the reaction between a cyclopentylpyrimidine derivative and an azaspiro compound. The reaction is typically carried out under controlled conditions using various catalysts and solvents. The yield of the reaction can be improved by optimizing the reaction parameters.
Applications De Recherche Scientifique
The potential therapeutic applications of 7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane have been extensively studied in recent years. This compound has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
7-(4-cyclopentylpyrimidin-2-yl)-1-oxa-7-azaspiro[3.5]nonane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-2-4-13(3-1)14-5-9-17-15(18-14)19-10-6-16(7-11-19)8-12-20-16/h5,9,13H,1-4,6-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIACYQGLXLAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC=C2)N3CCC4(CC3)CCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)


![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)
![1'-(cyclopropylcarbonyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5435163.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-2-(3-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5435173.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[4-(phenylthio)phenyl]acrylonitrile](/img/structure/B5435180.png)
![N-allyl-5-chloro-2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5435182.png)
![N-(3-methylphenyl)-4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5435188.png)
![2-pyridin-2-yl-N-[2-(tetrahydrofuran-3-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5435193.png)
![3-methyl-1-[1-({6-[methyl(pyridin-2-ylmethyl)amino]pyridin-3-yl}carbonyl)piperidin-3-yl]butan-1-one](/img/structure/B5435215.png)
![5-{[3-(methoxymethyl)piperidin-1-yl]carbonyl}-2-[4-(1H-pyrazol-5-yl)phenyl]pyridine](/img/structure/B5435222.png)